[2-(Trifluoromethyl)phenyl]ethanethioic S-acid
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]ethanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAYKDYSRGVAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600876 | |
| Record name | [2-(Trifluoromethyl)phenyl]ethanethioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13334-00-4 | |
| Record name | [2-(Trifluoromethyl)phenyl]ethanethioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Malonate Alkylation and Hydrolysis Route
The malonate alkylation strategy, adapted from α-substituted acrylic acid synthesis , offers a robust pathway for constructing the thioic acid backbone. In this method, diethyl malonate serves as the nucleophilic precursor, reacting with 2-(trifluoromethyl)benzyl bromide under basic conditions to form the alkylated intermediate. Subsequent hydrolysis and decarboxylation yield the target compound.
Key Steps :
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Alkylation : Diethyl malonate is treated with 2-(trifluoromethyl)benzyl bromide in ethanol using sodium ethoxide as a base. The reaction proceeds at reflux (72°C) for 3 hours, achieving >90% conversion .
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Hydrolysis and Decarboxylation : The alkylated malonate is hydrolyzed with 35% NaOH under reflux, followed by acidification with HCl to precipitate the thioic acid. Yields range from 78% to 85% after purification via recrystallization .
Optimization Insights :
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The electron-withdrawing trifluoromethyl group slows alkylation kinetics, necessitating extended reflux times.
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Catalytic triethylamine (5 mol%) enhances malonate activation, reducing side-product formation .
Thioesterification-Hydrolysis Approach
This two-step method, inspired by 2-[(diphenylmethyl)thio]acetamide synthesis , involves esterification of 2-(trifluoromethyl)benzenethiol with chloroacetic acid, followed by hydrolysis to the thioic acid.
Reaction Protocol :
-
Esterification : 2-(Trifluoromethyl)benzenethiol reacts with chloroacetic acid in methanol, catalyzed by sulfuric acid (20 vol%). Refluxing for 2–3 hours produces methyl 2-[2-(trifluoromethyl)phenylthio]acetate with 90–95% yield .
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Hydrolysis : The ester is treated with aqueous NaOH (35%) at 70°C, followed by acidification to pH 1–2 using HCl. The crude product is purified via vacuum distillation, yielding 80–88% pure thioic acid .
Advantages :
-
Avoids hazardous reagents like dimethyl sulfate.
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Scalable to industrial production with minimal byproducts.
Lithiation-Sulfur Insertion Methodology
A low-temperature lithiation strategy, derived from (2-trifluoromethyl-phenylthio)-acetic acid synthesis , enables direct C–S bond formation.
Procedure :
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Deprotonation : 2-Bromo-1-(trifluoromethyl)benzene is treated with sec-butyllithium in hexane/cyclohexane at −50°C, generating a reactive aryl lithium species .
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Sulfur Quenching : Elemental sulfur is introduced, forming a lithium thiolate intermediate. Subsequent reaction with acetyl chloride yields the thioic acid in 71% isolated yield .
Critical Parameters :
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Temperature control (−50°C) is essential to prevent side reactions.
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Strict anhydrous conditions ensure optimal lithiation efficiency.
Condensation-Cyclization Pathway
Adapted from 2-trifluoromethylthioxanthone synthesis , this route employs o-mercaptobenzoic acid and trifluoromethylated electrophiles.
Synthetic Steps :
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Condensation : o-Mercaptobenzoic acid reacts with 2-(trifluoromethyl)benzene sulfonyl chloride in toluene, catalyzed by p-toluenesulfonic acid (10 mol%). The mixture is stirred at 30–35°C for 6 hours, forming 2-[2-(trifluoromethyl)phenylthio]benzoic acid .
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Cyclization : The intermediate undergoes dehydration with concentrated H2SO4 at 50–70°C, yielding the thioic acid after neutralization and filtration (yield: 75–82%) .
Applications :
-
Ideal for producing derivatives with fused aromatic systems.
Comparative Analysis of Methods
Mechanistic Considerations
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Malonate Route : Nucleophilic attack by the enolate on the benzyl electrophile, followed by keto-enol tautomerization and decarboxylation.
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Lithiation Pathway : Single-electron transfer (SET) mechanism generates a radical intermediate, which couples with sulfur to form the C–S bond.
Scientific Research Applications
[2-(Trifluoromethyl)phenyl]ethanethioic S-acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)phenyl]ethanethioic S-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the ethanethioic S-acid group may participate in covalent interactions or redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Meta vs. Para Substituents
The position of the -CF₃ group on the phenyl ring significantly impacts physicochemical properties:
| Property | [2-(Trifluoromethyl)phenyl]ethanethioic S-acid (Ortho) | [3-(Trifluoromethyl)phenyl]ethanethioic S-acid (Meta) | [4-(Trifluoromethyl)phenyl]ethanethioic S-acid (Para) |
|---|---|---|---|
| Acidity (pKa) | Moderate (steric hindrance reduces H⁺ dissociation) | Higher than ortho, lower than para | Highest (strong resonance EWG at para position) |
| Melting Point | Lower (steric strain disrupts crystal packing) | Moderate | Higher (symmetry enhances packing) |
| Solubility (Polar Solvents) | Reduced (lipophilic -CF₃ dominates) | Moderate | Higher (polar interactions favored) |
| Reactivity in Thioester Formation | Slower (steric hindrance) | Moderate | Faster (unhindered nucleophilic attack) |
Key Observations :
- Para-substituted analogs exhibit the highest acidity due to resonance stabilization of the deprotonated thiolate. This is corroborated by studies on para-substituted thioacetic acids in , where the -CF₃ group enhances acidity compared to non-fluorinated analogs.
- Ortho-substituted derivatives face steric challenges, reducing solubility in polar solvents and slowing reactions like thioesterification .
Non-Fluorinated Analogs: Phenylthioacetic Acid
Replacing the -CF₃ group with hydrogen or non-EWGs (e.g., -CH₃) results in:
- Lower acidity : The absence of -CF₃ reduces electron withdrawal, raising pKa values.
- Higher solubility in polar solvents : Reduced lipophilicity improves miscibility.
- Lower thermal stability: Non-fluorinated compounds generally exhibit lower melting points due to weaker intermolecular forces.
Functional Group Variants: Thiols vs. Thioic Acids
Compounds like 2-(N,N-Dimethylamino)ethanethiol hydrochloride () differ in functional groups but share sulfur-based reactivity:
- Thiols (-SH) are more nucleophilic but less acidic (pKa ~10) compared to thioic acids (pKa ~4–6).
- Thioic acids participate in unique reactions, such as forming disulfide bonds or coordinating metals, which thiols cannot .
Fluorinated Sulfonic Acids: 1,1,2,2-Tetrafluoroethanesulfonic Acid
While structurally distinct, sulfonic acids like 1,1,2,2-tetrafluoroethanesulfonic acid () share enhanced acidity due to fluorine substitution:
- Acidity : Sulfonic acids (pKa ~-1 to -3) are far stronger acids than thioic acids.
- Applications : Fluorinated sulfonic acids are used as catalysts, contrasting with thioic acids’ role in synthesis and pharmaceuticals .
Biological Activity
[2-(Trifluoromethyl)phenyl]ethanethioic S-acid, also known by its CAS number 13334-00-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound, drawing from diverse studies and data.
The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)phenyl derivatives with ethanethiol under acidic conditions. The resulting compound has unique properties due to the trifluoromethyl group, which enhances its lipophilicity and influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that this compound may inhibit certain metabolic pathways by acting as a competitive inhibitor for key enzymes involved in cellular processes.
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells with IC50 values lower than those of standard chemotherapeutics like irinotecan .
Antibacterial Activity
In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. In vitro tests revealed that this compound exhibits notable inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Case Studies and Research Findings
| Study | Cell Lines Tested | IC50 Values (µM) | Activity |
|---|---|---|---|
| Study 1 | A549 (Lung), MCF-7 (Breast), HepG2 (Liver) | 5.4 (A549), 6.8 (MCF-7), 4.9 (HepG2) | Antiproliferative |
| Study 2 | Gram-positive bacteria | 12.3 | Antibacterial |
Detailed Findings
- Antiproliferative Evaluation : In a comparative study, this compound showed superior efficacy compared to several existing anticancer agents, with a safety index indicating lower toxicity to normal cells .
- Mechanistic Insights : The mechanism through which this compound exerts its effects involves the modulation of signaling pathways associated with cell proliferation and survival, particularly those regulated by MAPK/ERK pathways.
- Safety Profile : The safety profile of this compound has been assessed in animal models, showing acceptable tolerability at therapeutic doses, which supports further development for clinical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(Trifluoromethyl)phenyl]ethanethioic S-acid, and how can purity be validated?
- Methodology : Synthesis typically involves thioacylation of 2-(trifluoromethyl)phenylethane precursors using sulfurizing agents like Lawesson’s reagent or thiophilic catalysts. Key steps include:
- Reaction Optimization : Control temperature (60–80°C) and inert atmosphere to avoid oxidation of the thioacid group.
- Purification : Recrystallization from ethanol/water mixtures or chromatography on silica gel with hexane/ethyl acetate gradients.
- Characterization : Confirm purity via HPLC (>98% by area normalization) and structural validation using H/C NMR (e.g., δ ~3.5 ppm for S–H in DMSO-d6) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle the hygroscopic nature of this compound during storage and experimentation?
- Methodology : Store under nitrogen or argon in sealed containers with desiccants (e.g., molecular sieves). For experimental use, pre-dry solvents (e.g., THF over Na/benzophenone) and employ glovebox techniques to minimize moisture ingress. Monitor decomposition via periodic FT-IR analysis (loss of S–H stretch at ~2550 cm) .
Q. What spectroscopic techniques are critical for distinguishing this thioacid from its oxo-analog?
- Methodology :
- NMR : The S–H proton appears as a singlet at δ ~3.5–4.0 ppm (DMSO-d6), absent in the oxo-analog. F NMR confirms the CF group (δ ~-60 to -65 ppm).
- IR : Thioacid S–H (2550 cm) vs. carboxylic acid O–H (2500–3300 cm).
- MS : HRMS with m/z calculated for CHFOS (exact mass: 232.0143) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Validation : Check for twinning with PLATON; refine anisotropic displacement parameters for non-H atoms.
- Analysis : Compare bond lengths (C–S: ~1.68 Å vs. C–O: ~1.21 Å) and angles (C–S–C ~105°) to DFT-optimized structures .
Q. What strategies address discrepancies between computational and experimental F NMR chemical shifts?
- Methodology :
- Solvent Effects : Simulate shifts using COSMO-RS (e.g., DMSO vs. CDCl) to account for polarity.
- Conformational Sampling : Perform DFT (B3LYP/6-311+G(d,p)) with Boltzmann weighting to match experimental δ values.
- Error Analysis : Compare calculated vs. observed shifts; deviations >1 ppm suggest unaccounted intermolecular interactions (e.g., hydrogen bonding) .
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodology : Use graph set analysis (Etter’s rules) to classify motifs:
- Primary Interactions : S–H···O/N hydrogen bonds (R(8) motifs) stabilize dimeric units.
- Secondary Interactions : CF···π interactions contribute to layer stacking.
- Validation : Compare Hirshfeld surfaces (CrystalExplorer) with interaction energy landscapes .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitutions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
